molecular formula C12H8ClIN2O B2534742 N-(5-chloropyridin-2-yl)-4-iodobenzamide CAS No. 403710-73-6

N-(5-chloropyridin-2-yl)-4-iodobenzamide

Cat. No. B2534742
M. Wt: 358.56
InChI Key: UULOEJGTZVOFTI-UHFFFAOYSA-N
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Description

“N-(5-chloropyridin-2-yl)-4-iodobenzamide” is likely a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “N-(5-chloropyridin-2-yl)-4-iodobenzamide” would likely include a pyridine ring attached to an iodobenzamide group. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

As a nitrogen-containing aromatic compound, it might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The presence of the amide could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-chloropyridin-2-yl)-4-iodobenzamide” would depend on its exact molecular structure. Factors that could influence these properties include its size, shape, functional groups, and the presence of any charged species .

Safety And Hazards

Like all chemicals, handling “N-(5-chloropyridin-2-yl)-4-iodobenzamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the research and application of “N-(5-chloropyridin-2-yl)-4-iodobenzamide” would depend on its properties and potential uses. Pyridine derivatives are a focus of ongoing research in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULOEJGTZVOFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-4-iodobenzamide

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